Cas no 2228197-38-2 (1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol)

1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol
- EN300-1926385
- 2228197-38-2
-
- インチ: 1S/C11H13BrO3/c1-4-8(13)7-5-9(14-2)11(12)10(6-7)15-3/h4-6,8,13H,1H2,2-3H3
- InChIKey: CZJWHBAFLUMNPU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C=C1OC)C(C=C)O)OC
計算された属性
- せいみつぶんしりょう: 272.00481g/mol
- どういたいしつりょう: 272.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926385-0.05g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 0.05g |
$780.0 | 2023-09-17 | ||
Enamine | EN300-1926385-1.0g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 1g |
$928.0 | 2023-06-02 | ||
Enamine | EN300-1926385-2.5g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 2.5g |
$1819.0 | 2023-09-17 | ||
Enamine | EN300-1926385-5.0g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 5g |
$2692.0 | 2023-06-02 | ||
Enamine | EN300-1926385-0.5g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 0.5g |
$891.0 | 2023-09-17 | ||
Enamine | EN300-1926385-5g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 5g |
$2692.0 | 2023-09-17 | ||
Enamine | EN300-1926385-1g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 1g |
$928.0 | 2023-09-17 | ||
Enamine | EN300-1926385-10.0g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 10g |
$3992.0 | 2023-06-02 | ||
Enamine | EN300-1926385-0.1g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 0.1g |
$817.0 | 2023-09-17 | ||
Enamine | EN300-1926385-0.25g |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol |
2228197-38-2 | 0.25g |
$855.0 | 2023-09-17 |
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-olに関する追加情報
Introduction to 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol (CAS No. 2228197-38-2)
1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol, with the CAS number 2228197-38-2, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound is characterized by its unique molecular structure, which includes a brominated aromatic ring and a propenol functional group. The combination of these features makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and materials science.
The molecular formula of 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol is C10H13BrO3, and its molecular weight is approximately 257.11 g/mol. The compound's structure consists of a 4-bromo-3,5-dimethoxyphenyl moiety attached to a propenol group, which imparts specific chemical and physical properties. These properties include solubility in organic solvents, reactivity with various functional groups, and potential biological activity.
In the realm of medicinal chemistry, 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that compounds with similar structures exhibit promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported that derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The brominated aromatic ring and the propenol group are believed to play crucial roles in these biological activities.
Beyond its medicinal applications, 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol has also been investigated for its use in organic synthesis. The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups allows chemists to introduce new functionalities or modify existing ones with high selectivity and efficiency. This versatility makes it a valuable tool in the development of new materials and pharmaceuticals.
In materials science, the unique properties of 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol have led to its exploration as a building block for advanced materials. For example, researchers at the University of California, Berkeley (2022) used this compound as a precursor to synthesize novel polymers with enhanced mechanical and thermal properties. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The synthesis of 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol typically involves several steps. One common approach is the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. This reaction yields the desired product through an aldol condensation followed by reduction. The purity and yield of the final product can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst selection.
Safety considerations are essential when handling 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 1-(4-bromo-3,5-dimethoxyphenyl)prop-2-en-1-ol (CAS No. 2228197-38-2) is a versatile compound with significant potential across multiple scientific disciplines. Its unique molecular structure and properties make it an attractive candidate for further research and development in medicinal chemistry, organic synthesis, and materials science. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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